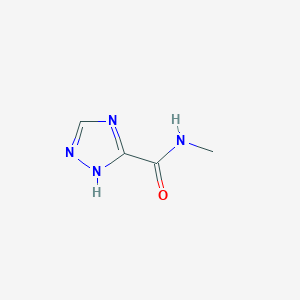

N-methyl-1H-1,2,4-triazole-5-carboxamide

Description

N-Methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the N(1) position and a carboxamide group at C(5). This scaffold is of significant interest in medicinal chemistry due to its versatility in forming hydrogen bonds and interacting with biological targets.

Properties

IUPAC Name |

N-methyl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-5-4(9)3-6-2-7-8-3/h2H,1H3,(H,5,9)(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEFLWZGDLDWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of N-methyl-1H-1,2,4-triazole-5-carboxamide

General Synthetic Strategy

The synthesis of this compound generally involves:

- Formation of the 1,2,4-triazole core,

- Selective N-methylation at the N(1) position,

- Introduction of the carboxamide group at the C(5) position.

These steps can be performed sequentially or via intermediates such as methyl esters or protected triazole derivatives.

Stepwise Preparation Based on Literature and Patent Data

N-Methylation of 1,2,4-Triazole Core

According to a Chinese patent (CN113651762A), the N-methylation of 1,2,4-triazole is conducted by mixing 1,2,4-triazole with potassium hydroxide in ethanol, followed by slow addition of chloromethane under reflux conditions to yield 1-methyl-1,2,4-triazole. This step is critical to achieve selective methylation at the N(1) position.

Protection and Functionalization at the 5-Position

The patent further describes protection of the 5-position by lithiation using reagents such as n-butyllithium or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature, followed by reaction with dibromomethane or trimethylchlorosilane to form 5-bromo or 5-trimethylsilyl derivatives, respectively.

Carboxylation and Conversion to Carboxamide

The lithiated intermediate is then reacted with carbon dioxide to introduce a carboxylic acid group at the 3-position (which corresponds to the 5-position in the triazole ring numbering), followed by conversion to the methyl ester using thionyl chloride and methanol. Subsequent removal of the protecting group yields 1-methyl-1H-1,2,4-triazole-3-methyl formate, which can be further converted to the carboxamide via ammonolysis or amidation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

BenchChem reports microwave-assisted synthesis as an efficient method for preparing this compound. This method involves:

- Cyclization of β-acylamidrazones under microwave irradiation to form the triazole ring,

- Alkylation with methyl iodide in the presence of a base such as potassium carbonate,

- Conversion of esters to carboxamides using coupling agents or ammonolysis.

Microwave-assisted reactions reduce reaction times significantly (from 12 hours to about 30 minutes) and improve yields and purity.

Thermal Cyclization of β-Acylamidrazones

Thermal cyclization of β-acylamidrazones is another classical method to construct the 1,2,4-triazole core, followed by N-methylation and carboxamide formation.

Summary of Key Preparation Steps and Conditions

Analytical Data and Characterization

Characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the methyl substitution and carboxamide functional group.

- Mass Spectrometry (MS): High-resolution MS confirms molecular formula (C4H6N4O, molecular weight 126.12 g/mol).

- X-ray Crystallography: Provides unambiguous structural confirmation and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical).

Research Results and Optimization

Yield and Purity Comparison

| Method | Yield (%) | Reaction Time | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Conventional Reflux | 65 | 12 hours | 95 | Longer reaction time |

| Microwave-Assisted | 85 | 0.5 hours | 98 | Enhanced yield and purity |

| Patent Method (Lithiation/Carboxylation) | ~70-80 | Multi-step | 95-98 | High regioselectivity, complex |

Challenges and Solutions

- Isomerization during N-methylation: The patent method addresses isomeric by-product formation by protecting the 5-position before methylation, improving selectivity.

- Low aqueous solubility: Strategies such as co-solvent systems or prodrug design can improve solubility for biological assays.

- Purification: Column chromatography with silica gel and solvent gradients is standard for intermediate purification.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-methyl-1H-1,2,4-triazole-5-carboxamide can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the triazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

N-methyl-1H-1,2,4-triazole-5-carboxamide is a nitrogen-containing heterocyclic compound with a triazole ring, a methyl group at the 1-position, and a carboxamide functional group at the 5-position. It has a molecular formula of and a molecular weight of approximately 126.12 g/mol. This compound is used across various scientific disciplines and industrial settings .

Scientific Research Applications

This compound serves as a building block in chemical research. It can undergo reactions such as oxidation, reduction, and nucleophilic substitution, using reagents like hydrogen peroxide, sodium borohydride, and various nucleophiles, respectively, to form different products depending on the specific conditions.

Biological Activities

Research indicates that this compound has potential biological activities, including acting as an enzyme inhibitor and demonstrating antimicrobial and anticancer activity. Interaction studies focus on its binding affinity to biological targets, often assessing its interactions with enzymes or receptors involved in disease pathways to understand its potential therapeutic applications.

Structural Similarity and Uniqueness

This compound shares structural similarities with other triazole derivatives, but its unique substitution pattern, with a methyl group at the 1-position and a carboxamide group at the 5-position, distinguishes it, contributing to its distinct chemical reactivity and biological activity.

The table below highlights the structural features and properties of this compound in comparison to other triazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methyl at 1-position; carboxamide at 5-position | Antimicrobial and anticancer activity |

| 1H-1,2,4-triazole-3-carboxamide | Carboxamide at 3-position | Less explored biologically |

| 1H-1,2,4-triazole-5-carboxylic acid | Carboxylic acid at 5-position | Primarily used in organic synthesis |

| 1H-1,2,4-triazole-3-carboxylic acid | Carboxylic acid at 3-position | Similar reactivity, different bioactivity |

Triazoles in general

Triazoles, including this compound, are significant in medicinal chemistry and chemical biology, playing key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Many drugs are available, and the synthesis of newer triazoles is ongoing for advanced pharmacological applications . Both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents around their core structures, paving the way for diverse bioactive molecules . Triazoles and their derivatives possess antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Antibacterial Applications

Mechanism of Action

The mechanism of action of N-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazole-Based Carboxamides

Key Structural Variations:

- Aryl Groups: Phenyl or naphthyl substitutions (e.g., IXa–c) improve GP inhibition. IXa (phenyl-substituted) has a Ki of 1 µM, while IXc (2-naphthyl) shows reduced potency (Ki = 9.2 µM) .

| Compound | Substituent | Molecular Weight | GP Inhibition (Ki, µM) | Source |

|---|---|---|---|---|

| IXa | Phenyl | 325.3 | 1.0 | |

| IXc | 2-Naphthyl | 375.4 | 9.2 | |

| 3-Chloro-N-hydroxy | Cl, NHOH | 162.53 | Not reported |

Imidazole-Based Carboxamides

Imidazole carboxamides (e.g., 2a–c) are bioisosteres of triazoles but show divergent GP inhibition:

- Activity Trends : Imidazole-2-carboxamide derivatives (2b–c) exhibit lower Ki values (~3–4 µM) than imidazole-4-carboxamides (1b–c, Ki ~13–16 µM) due to enhanced hydrogen bonding with His377 in GP .

- Comparison with Triazoles : While 2c (imidazole-2-carboxamide, Ki = 3.3 µM) outperforms IXc (triazole, Ki = 9.2 µM), IXa (triazole, Ki = 1 µM) remains superior, underscoring the impact of substituent choice .

| Compound | Core Structure | Substituent | GP Inhibition (Ki, µM) | Source |

|---|---|---|---|---|

| IXa (Triazole) | 1,2,4-Triazole | Phenyl | 1.0 | |

| 2c (Imidazole) | Imidazole-2 | 2-Naphthyl | 3.3 | |

| 1c (Imidazole) | Imidazole-4 | 2-Naphthyl | 12.8 |

Oxadiazole and Other Heterocycles

Oxadiazole replacements for the carboxamide group (e.g., VI–VIII in ) resulted in weaker GP inhibition than triazoles, emphasizing the critical role of the carboxamide moiety in target binding .

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-1H-1,2,4-triazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the triazole core via cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Step 2 : Introduction of the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Carboxamide functionalization using acid chlorides or coupling agents (e.g., EDCI/HOBt) with amines .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak at m/z 155.06 for C₅H₇N₄O) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (employ SHELX programs for refinement) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying conditions?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield (85% vs. 65%) by enhancing energy transfer .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction dialysis .

- Catalyst Optimization : Use Pd/C or Cu(I) catalysts for regioselective alkylation .

Data Table 1 :

| Method | Yield (%) | Time | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 65 | 12 h | 95% |

| Microwave-Assisted | 85 | 0.5 h | 98% |

Q. How to address contradictory reports on the antifungal activity of this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both broth microdilution (CLSI M27) and agar diffusion assays to rule out method-dependent variability .

- Purity Analysis : Confirm compound purity (>98% via HPLC) to exclude confounding effects from impurities .

- Structural Analog Comparison : Compare with 3-bromo and isopropyl analogs to identify substituent-dependent trends (e.g., bromine enhances lipophilicity and target binding) .

Data Table 2 :

| Compound | IC₅₀ (μg/mL) | Target Enzyme |

|---|---|---|

| N-Methyl-1,2,4-triazole-5-carboxamide | 2.5 | Lanosterol demethylase |

| 3-Bromo Analog | 1.8 | Same |

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 (PDB ID: 1EA1). Focus on hydrogen bonding with triazole nitrogen and hydrophobic contacts with methyl groups .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify critical residues (e.g., Leu121, His310) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity to guide derivatization .

Methodological Challenges and Solutions

Q. How to mitigate low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity, followed by enzymatic cleavage in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. What analytical approaches resolve crystallographic disorder in this compound crystals?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL with TWIN/BASF commands to model overlapping lattices .

- Low-Temperature Data Collection : Reduce thermal motion by cooling crystals to 100 K (liquid N₂ stream) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to identify packing motifs .

Key Takeaways

- Synthesis : Prioritize microwave-assisted methods for efficiency.

- Characterization : Combine NMR, MS, and X-ray crystallography.

- Bioactivity : Validate via orthogonal assays and computational modeling.

- Data Contradictions : Address via purity checks and structural analog studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.